Phentolamine mesylate is a salt form of phentolamine, a reversible, competitive antagonist of α-adrenergic receptors. [] It exhibits a similar affinity for both α1 and α2 receptor subtypes. [] Phentolamine mesylate is primarily utilized in scientific research to investigate the role of the sympathetic nervous system and α-adrenergic receptors in various physiological and pathological processes.
The synthesis of phentolamine mesylate involves several key steps, which can be summarized as follows:
Phentolamine mesylate has a complex molecular structure characterized by its chemical formula . The molecular weight is approximately 281.35 g/mol. The structure consists of an imidazoline ring connected to a phenolic group, which contributes to its pharmacological activity. The compound also features a methanesulfonate group that enhances its solubility and stability in aqueous solutions.
Phentolamine mesylate participates in various chemical reactions relevant to its pharmacological effects:
Phentolamine mesylate acts primarily as a competitive antagonist at alpha-adrenergic receptors, particularly alpha-1 and alpha-2 subtypes. By inhibiting these receptors, phentolamine mesylate causes:
This mechanism makes it useful in clinical settings for managing hypertensive emergencies and preventing tissue necrosis following norepinephrine infiltration .
Phentolamine mesylate exhibits several important physical and chemical properties:
These properties are critical for ensuring consistent therapeutic efficacy and safety in clinical applications.
Phentolamine mesylate has several key applications in medicine:
Table 1: Key Milestones in Early Development of Phentolamine Mesylate
Year | Development Milestone | Significance |
---|---|---|
1950 | US Patent 2,503,059 granted for imidazoline derivatives | First synthetic route for phentolamine base [2] |
1954 | Characterization as α-adrenergic antagonist | Established mechanism of vasodilation [2] |
1967 | FDA approval for pheochromocytoma management | First therapeutic indication [9] |
The industrial synthesis of phentolamine mesylate has undergone significant refinement to address purity and scalability challenges. The original route involved condensation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline under alkaline conditions [2]. Modern processes optimized critical parameters:
Impurity Control: Chinese Patent CN103408495A introduced silica gel-assisted neutralization to eliminate chloride impurities. This process treats phentolamine hydrochloride with diluted ammonium hydroxide in the presence of silica gel, followed by distilled water washing until chloride ions are undetectable (<100 ppm) [6].
Crystallization Enhancements: Patent CN101463009A developed temperature-controlled crystallization using mixed solvents (toluene/isopropanol). By maintaining precipitation at -5°C to 0°C and controlling pH at 5-6 during salt formation with methanesulfonic acid, the process achieves >99.5% purity and reduces residual solvents to <500 ppm [1].
Table 2: Evolution of Industrial Synthesis Methods
Process Innovation | Key Parameters | Purity Outcome |
---|---|---|
Silica gel chloride removal [6] | NH₄OH washing, chloride tracking | Chloride ≤100 ppm |
Low-temperature crystallization [1] | -5°C precipitation, toluene/IPA mixture | 99.5% purity, solvents <500 ppm |
MTBE precipitation [10] | Acetone/water reaction, MTBE antisolvent | XRPD-defined polymorph, ≤0.1% impurities |
Novartis scaled production through continuous manufacturing platforms, integrating reaction and crystallization steps to minimize intermediate handling. This reduced processing time by 40% while enhancing lot consistency [4] [5].
The intellectual property landscape for phentolamine mesylate reflects shifting therapeutic applications and formulation innovations:
Early Composition Patents: Expired patents (e.g., US2,503,059) covered the base compound and its salts, establishing broad protection for vasodilatory applications [2].
Formulation Innovations: EP1280531B1 protected local anesthetic combinations (e.g., with lidocaine or mepivacaine) incorporating phentolamine mesylate to reverse soft tissue numbness. This patent emphasized molar ratios of 1:50 to 1:100 (phentolamine:anesthetic) for rapid recovery [3].
Ophthalmic Breakthrough: Patent EP2950648 (Ocuphire Pharma) claims aqueous ophthalmic formulations (0.1–4% phentolamine mesylate) stabilized with 1–5% mannitol and sodium acetate buffer (pH 4.0–5.5). Dependent claims cover viscosity modifiers like hydroxypropyl methylcellulose and demonstrated ≥90% stability over 24 months at 2–8°C [7].
Crystalline Form Protection: US11,566,005 claims a novel MTBE-derived polymorph characterized by specific XRPD peaks. The patent withstood opposition by demonstrating unexpected stability advantages over prior crystalline forms [10].
Table 3: Strategic Patent Families and Claims
Patent | Priority Date | Core Claims | Therapeutic Focus |
---|---|---|---|
EP1280531B1 | 2001 | Local anesthetic combinations | Dental anesthesia reversal |
EP2950648 | 2014 | Mannitol-stabilized aqueous formulations (pH 4.0-5.5) | Pharmacologically induced mydriasis [7] |
US11,566,005 | 2021 | Crystalline form via MTBE precipitation | Broad applications [10] |
The current IP landscape faces challenges from formulation design-arounds, including citrate buffer substitutions and sorbitol-for-mannitol exchanges. However, narrow pH claims (4.0–5.5) in ophthalmic patents create formidable barriers to generic entry [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7